3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Overview
Description
The compound “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a type of triazoloquinazoline . Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields, including photothermal therapy and as potential inhibitors in cancer treatment .
Synthesis Analysis
The synthesis of triazoloquinazolines can be achieved through various methods. One such method involves a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
Triazoloquinazolines, such as “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one”, are characterized by the presence of a triazole ring fused with a quinazoline ring . The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) can result in the formation of an intramolecular charge transfer (ICT) state .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” are not available, triazoloquinazolines in general have been studied for their reactivity .Scientific Research Applications
Antihistaminic Activity
The compound and its derivatives have been investigated for their potential as H1-antihistaminic agents, showing significant promise in in vivo studies on guinea pigs for preventing histamine-induced bronchospasm. Compounds like 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one and 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated potent antihistaminic activities comparable or superior to reference standards such as chlorpheniramine maleate, with minimal sedative effects (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).
Antimicrobial Activity
A series of novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of gram-positive and gram-negative bacteria, as well as fungi. These compounds, particularly those fused with triazole, triazine, and tetrazine rings, have shown promising antibacterial and antifungal activities, suggesting potential utility in addressing various infectious diseases (Pandey et al., 2009).
Anticancer Activity
The anticancer potential of triazoloquinazolinone derivatives has been explored through the development of a combinatorial library targeting various cancer cell lines. Notably, certain compounds demonstrated micromolar concentrations' inhibitory effects on cell lines associated with lung, ovarian, prostate, breast cancer, and leukemia. This highlights the compound's potential as a scaffold for developing novel anticancer agents (Kovalenko et al., 2012).
Antihypertensive Activity
Derivatives of 3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one have also been investigated for their antihypertensive activity. In studies involving spontaneously hypertensive rats, some compounds exhibited significant antihypertensive effects, offering a potential new class of antihypertensive agents. The compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, in particular, showed noteworthy activity in this regard (Alagarsamy & Pathak, 2007).
Future Directions
Triazoloquinazolines, including “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one”, hold promise for future research and applications. Their potential uses in photothermal therapy and as PCAF inhibitors suggest they could play a significant role in future cancer treatments . Additionally, the ability to modify these compounds post-synthetically opens a route towards a large variety of functionalized MOFs .
properties
IUPAC Name |
3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-10-5-3-4-9(8-10)13-14-17-15(21)11-6-1-2-7-12(11)20(14)19-18-13/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRARANQSDOGWTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320314 | |
Record name | 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
CAS RN |
866808-09-5 | |
Record name | 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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